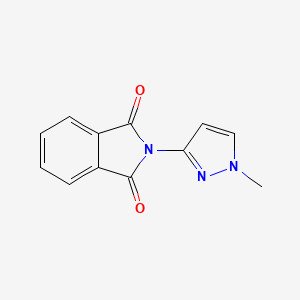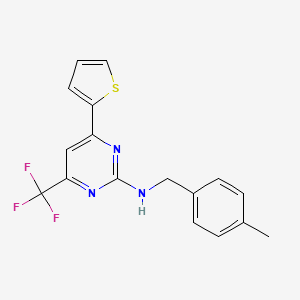![molecular formula C23H22N4O3 B10933564 N-(2-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933564.png)
N-(2-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system known for its biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of methoxyphenyl groups and the carboxamide moiety. Common reagents used in these reactions include various aryl halides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carboxamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~4~-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of N4-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Another compound with methoxyphenyl groups, used in organic electronics.
4-amino-N-(2-methoxyphenyl)benzenesulfonamide: A sulfonamide derivative with methoxyphenyl moiety, investigated for its biological activities.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Compounds with a similar fused heterocyclic system, used in materials science.
Uniqueness
N~4~-(2-METHOXYPHENYL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl groups and a carboxamide moiety on the pyrazolo[3,4-b]pyridine core imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O3/c1-14-21-17(23(28)25-18-10-5-6-11-20(18)30-4)13-19(24-22(21)27(2)26-14)15-8-7-9-16(12-15)29-3/h5-13H,1-4H3,(H,25,28) |
InChI Key |
WLUMIOQHJNKFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10933485.png)
![4-(2-{(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10933495.png)
![5-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10933497.png)
![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B10933502.png)

![4-chloro-3,5-bis(4-fluorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10933517.png)
![N-(furan-2-ylmethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933523.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B10933532.png)
![3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933536.png)
![Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10933549.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10933557.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10933573.png)
